molecular formula C15H15N3O4 B12598450 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- CAS No. 647862-53-1

3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)-

Cat. No.: B12598450
CAS No.: 647862-53-1
M. Wt: 301.30 g/mol
InChI Key: QXMQSIGANLGELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the functional groups attached to the isoxazole ring.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

  • 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-piperidinyl)-
  • 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-pyrrolidinyl)-
  • 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-piperazinyl)-

Uniqueness

What sets 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- apart is the presence of the morpholine ring, which can impart unique chemical and biological properties. The morpholine ring can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

647862-53-1

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

5-benzoyl-4-morpholin-4-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H15N3O4/c16-15(20)11-12(18-6-8-21-9-7-18)14(22-17-11)13(19)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,16,20)

InChI Key

QXMQSIGANLGELN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(ON=C2C(=O)N)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.